

Spectroscopic Profile of 2-Iodoanisole: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodoanisole

Cat. No.: B129775

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2-Iodoanisole** (CAS No. 529-28-2). The information presented herein is crucial for the identification, characterization, and quality control of this important synthetic intermediate in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ^1H and ^{13}C NMR data for **2-Iodoanisole**.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **2-Iodoanisole** provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.82	dd	7.8, 1.5	H-6
7.32	ddd	8.3, 7.3, 1.5	H-4
6.88	dd	8.3, 1.0	H-3
6.78	ddd	7.8, 7.3, 1.0	H-5
3.90	s	-	-OCH ₃

Note: The assignments are based on standard chemical shift predictions and coupling patterns for substituted benzene rings.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the **2-Iodoanisole** molecule.

Chemical Shift (δ) ppm	Assignment
157.0	C-2
139.8	C-6
129.8	C-4
122.5	C-5
111.1	C-3
86.8	C-1
56.4	-OCH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Iodoanisole** exhibits

characteristic absorption bands corresponding to its structural features.

Frequency (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3057 - 2835	Medium	C-H stretch (aromatic and methyl)
1582, 1568, 1466, 1433	Strong	C=C stretch (aromatic ring)
1279, 1246	Strong	C-O stretch (asymmetric and symmetric)
1178, 1124, 1045, 1020	Strong	In-plane C-H bend
746	Strong	Out-of-plane C-H bend (ortho-disubstituted)
550	Medium	C-I stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and FT-IR spectra of liquid samples like **2-Iodoanisole**. The specific parameters used to acquire the data presented in this guide are detailed in the subsequent sections.

NMR Spectroscopy Protocol

1. Sample Preparation:

- Dissolve approximately 10-20 mg of **2-Iodoanisole** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

- Place the NMR tube in the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.

3. Data Acquisition:

- Acquire the ^1H NMR spectrum.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.

4. Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the resulting spectra.
- Calibrate the chemical shift scale using the internal standard (TMS).
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

- Instrument: JEOL EX-400
- Frequency: 400 MHz (^1H), 100 MHz (^{13}C)
- Solvent: CDCl_3
- Temperature: Room Temperature

FT-IR Spectroscopy Protocol

1. Sample Preparation:

- For a neat liquid sample, place a drop of **2-Iodoanisole** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

2. Instrument Setup:

- Place the salt plates in the sample holder of the FT-IR spectrometer.
- Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric interference (water and carbon dioxide).
- Collect a background spectrum of the clean salt plates.

3. Data Acquisition:

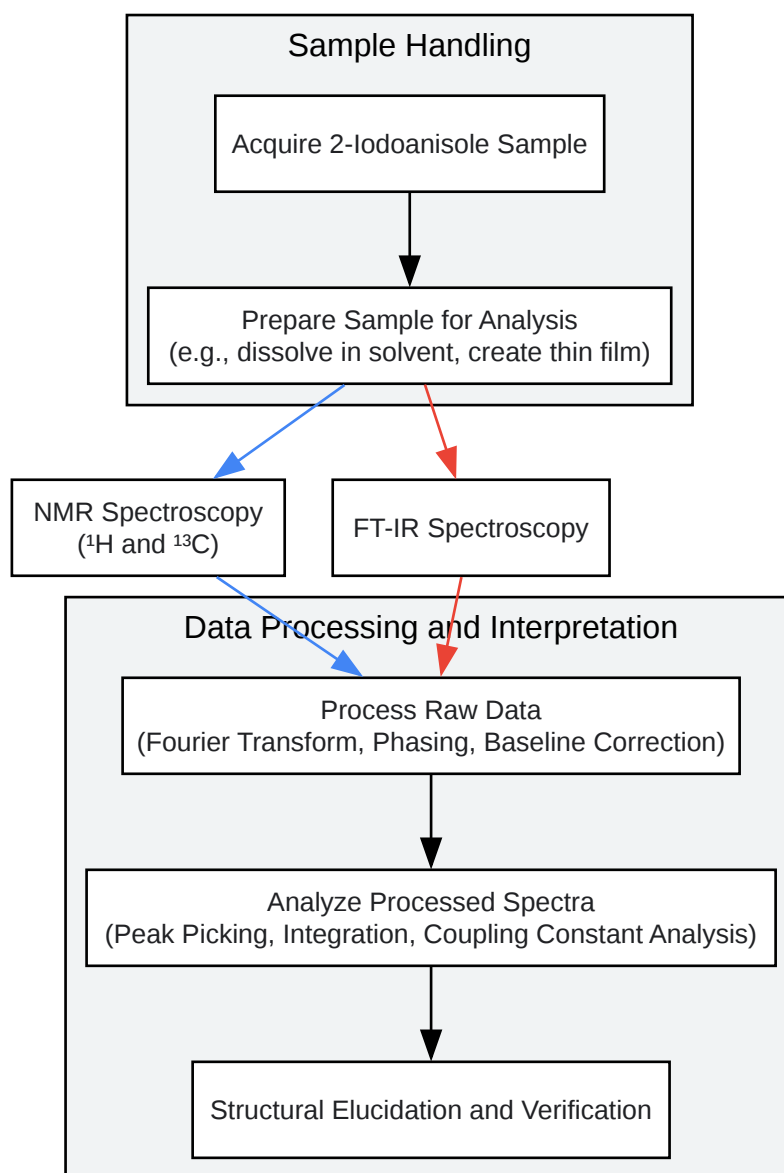
- Collect the infrared spectrum of the **2-Iodoanisole** sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

4. Data Processing:

- The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
- Identify and label the significant absorption peaks.
- Instrument: JASCO FT/IR-410
- Method: Liquid Film
- Resolution: 4 cm^{-1}

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of spectroscopic data for a compound like **2-Iodoanisole**.



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Caption: Workflow of Spectroscopic Analysis.

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